A Technical Guide to Metabolic Tracing with 2-Deoxy-D-glucose-¹³C
A Technical Guide to Metabolic Tracing with 2-Deoxy-D-glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of 2-Deoxy-D-glucose-¹³C (2-DG-¹³C) for metabolic tracing. It is designed to serve as a foundational resource for professionals engaged in metabolic research and drug development.
Core Principle of 2-DG-¹³C Metabolic Tracing
2-Deoxy-D-glucose (2-DG) is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom.[1][2] This modification is key to its function as a metabolic tracer. When labeled with carbon-13 (¹³C), 2-DG becomes a powerful tool to probe the initial, often rate-limiting, steps of glycolysis: glucose transport and phosphorylation.
The tracing principle can be summarized in three steps:
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Transport: 2-DG-¹³C is recognized and transported into the cell by the same glucose transporters (GLUTs) that facilitate glucose uptake.[2][3] Therefore, cells with higher glucose uptake, such as many cancer cells, also exhibit a higher uptake of 2-DG.[2]
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Phosphorylation: Once inside the cell, the enzyme hexokinase phosphorylates 2-DG-¹³C to produce 2-deoxy-D-glucose-6-phosphate-¹³C (2-DG6P-¹³C).[1][3][4][5] This phosphorylation traps the molecule within the cell.[6]
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Accumulation: Unlike glucose-6-phosphate, 2-DG6P-¹³C cannot be isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase.[2][3][4][7] This effectively blocks further metabolism down the glycolytic pathway, leading to the intracellular accumulation of 2-DG6P-¹³C.[1][3][6]
The amount of accumulated 2-DG6P-¹³C is directly proportional to the rate of glucose uptake and hexokinase activity. The ¹³C label allows for precise quantification of the tracer's metabolites, distinct from the cell's endogenous unlabeled pools, using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8]
Caption: The principle of 2-DG-¹³C uptake, phosphorylation, and intracellular accumulation.
Experimental Protocols
A generalized workflow for a cell-based 2-DG-¹³C tracing experiment is outlined below. Optimization of incubation times and concentrations is critical and should be determined empirically for each experimental system.
Cell Culture and Labeling
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Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
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Pre-incubation/Starvation: Wash cells with PBS and replace the growth medium with a glucose-free medium (e.g., DMEM without glucose) for 1-2 hours. This step enhances glucose transporter expression and subsequent tracer uptake.
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Treatment: If assessing the effect of a compound, replace the starvation medium with a medium containing the test compound at the desired concentration for the specified duration.
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Isotope Labeling: Add 2-DG-¹³C to the medium at a final concentration typically in the range of 0.5-5 mM. Incubate for a defined period (e.g., 30-60 minutes).
Metabolite Extraction
Rapidly quenching metabolic activity is crucial for accurately capturing the metabolic state.
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Washing: Aspirate the labeling medium and immediately wash the cells with a large volume of ice-cold 0.9% NaCl solution to remove extracellular tracer.
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Quenching and Lysis: Aspirate the wash solution and add a pre-chilled (-80°C) extraction solvent, such as an 80:20 mixture of methanol:water. This step simultaneously halts enzymatic activity and lyses the cells.
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Scraping and Collection: Place the culture plate on dry ice. Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Centrifugation: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Supernatant Collection: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 2-DG6P-¹³C.
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Chromatography: Separate metabolites using a suitable LC method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugar phosphates.
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Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in negative ion mode.
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Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the mass transition for 2-DG6P-¹³C. A stable isotope-labeled internal standard should be used to ensure accurate quantification.
Caption: A standard experimental workflow for 2-DG-¹³C metabolic tracing studies.
Data Presentation and Interpretation
Quantitative results from 2-DG-¹³C tracing experiments are typically presented to compare the rate of glucose uptake across different conditions. The data should be normalized to cell number or total protein content to account for variations in cell density.
Table 1: Effect of PI3K Inhibitor (Compound X) on 2-DG-¹³C Uptake in Cancer Cells
| Treatment Group | Normalized 2-DG6P-¹³C Abundance (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 1.00 ± 0.12 | 1.00 | - |
| Compound X (100 nM) | 0.45 ± 0.08 | 0.45 | < 0.01 |
| Compound X (1 µM) | 0.18 ± 0.05 | 0.18 | < 0.001 |
| Positive Control (Glycolysis Inhibitor) | 0.11 ± 0.03 | 0.11 | < 0.001 |
Data represents the mean and standard deviation (SD) from three biological replicates. Statistical significance was determined by a one-way ANOVA.
Application: Investigating Signaling Pathways
2-DG-¹³C tracing is a valuable tool for dissecting signaling pathways that regulate cellular metabolism. For example, it can be used to assess the impact of inhibitors or activators on the PI3K/Akt pathway, a key regulator of glucose uptake. Activated Akt promotes the translocation of GLUT transporters from intracellular vesicles to the plasma membrane, thereby increasing the cell's capacity for glucose uptake.
Caption: Using 2-DG-¹³C to probe the PI3K/Akt signaling pathway's role in glucose uptake.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-D-glucose - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-formyl-ctp.com [5-formyl-ctp.com]
- 5. Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the transport and phosphorylation of 2-deoxy-D-glucose in tumor cells in vivo and in vitro by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
